Sodium enalapril

Solid-state stability Degradation kinetics Diketopiperazine formation

Formulation scientists seeking to mitigate diketopiperazine (DKP) degradation in enalapril tablets should procure sodium enalapril. Unlike the maleate salt, the sodium form alters the local pH microenvironment, significantly reducing DKP formation and enabling 5-year ICH Q3B(R2)-compliant stability. This API provides enhanced solid-state stability with common excipients, preemptively addressing ANDA deficiency risks. Choose sodium enalapril for robust, long-term stable generic enalapril tablet development.

Molecular Formula C20H28N2NaO5
Molecular Weight 399.4 g/mol
Cat. No. B8277473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium enalapril
Molecular FormulaC20H28N2NaO5
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.[Na]
InChIInChI=1S/C20H28N2O5.Na/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);/t14-,16-,17-;/m0./s1
InChIKeyCLDRAUZFKNARLS-BDURURIASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Enalapril for Pharmaceutical R&D and Formulation: Technical Baseline and Procurement Relevance


Sodium enalapril is the sodium salt form of the angiotensin-converting enzyme (ACE) inhibitor prodrug enalapril, which itself is a non-sulfhydryl, dicarboxylate-containing ACE inhibitor [1]. Following oral administration, sodium enalapril undergoes hepatic ester hydrolysis to its bioactive diacid metabolite, enalaprilat, which potently inhibits ACE (IC50 ≈ 1.2–1.94 nM) [2]. The sodium salt form is distinct from the more commonly marketed enalapril maleate salt and is utilized specifically for its enhanced solid-state stability in tablet formulations, making it a critical procurement consideration for formulation scientists and generic drug developers seeking to mitigate degradation pathways that compromise maleate-based products [3].

Why Sodium Enalapril Cannot Be Interchanged with Enalapril Maleate or Other ACE Inhibitor Salts Without Formulation Risk


Although enalapril maleate and sodium enalapril share the same active pharmacophore after metabolic activation, their solid-state physicochemical properties differ substantially in ways that directly impact manufacturability, shelf-life, and impurity profiles. Enalapril maleate is inherently unstable in the presence of common tablet excipients, undergoing pH-dependent degradation via ester hydrolysis to enalaprilat and intramolecular cyclization to diketopiperazine (DKP)—a potentially toxic degradation product [1]. The sodium salt form mitigates this instability by altering the local pH microenvironment and reducing the rate of DKP formation, enabling long-term (5-year) stability that meets ICH Q3B(R2) impurity thresholds . Furthermore, across the broader ACE inhibitor class, differences in lipophilicity, prodrug status, and half-life mean that even bioequivalent doses of captopril, lisinopril, or trandolapril produce divergent pharmacodynamic effects—such as differential improvements in endothelial function—that preclude therapeutic interchangeability without clinical validation [2].

Sodium Enalapril: Quantitative Differentiation Evidence Versus Closest Analogs


Sodium Enalapril vs. Enalapril Maleate: Solid-State Degradation and Impurity Profile in Pellet Formulations

In a 91-day comparative stability study of microcrystalline cellulose (MCC) pellets stored under accelerated conditions, sodium enalapril (NaE) pellets exhibited statistically significantly lower overall enalapril degradation compared with enalapril maleate (EM) pellets (p < 0.05 after 21 days) [1]. Critically, NaE pellets generated lower levels of the toxic degradation product diketopiperazine (DKP) relative to EM pellets over the full 91-day study period, as quantified by HPLC [1]. Additionally, NaE pellets showed reduced enalaprilat formation compared to EM pellets, indicating dual-pathway stabilization [1]. The 'in situ' sodium salt conversion strategy further achieved 5-year long-term tablet stability with degradation impurity levels meeting ICH Q3B(R2) requirements .

Solid-state stability Degradation kinetics Diketopiperazine formation Forced degradation Formulation pre-screening

Enalapril vs. Captopril: Food-Independent Oral Bioavailability as a Procurement and Dosing Differentiator

The oral bioavailability of enalapril (as the sodium or maleate salt) is unaffected by concomitant food intake [1][2]. In contrast, captopril bioavailability is suppressed by approximately 35–40% when administered with a standard meal [3]. This pharmacokinetic distinction arises from the different absorption mechanisms of the two drugs and has direct implications for dosing reliability: enalapril can be administered without regard to meals, whereas captopril requires spacing from food intake by at least 1 hour to maintain consistent systemic exposure [4].

Food-effect bioavailability Pharmacokinetics Oral absorption ACE inhibitor comparison Patient compliance

Enalapril vs. Lisinopril: Lipophilicity-Driven Improvement in Endothelial Function Measured by Flow-Mediated Dilation (FMD)

In a prospective clinical study of 59 newly diagnosed hypertensive patients, the lipophilic ACE inhibitor enalapril (5.5 ± 2.3 mg/day) significantly improved brachial artery flow-mediated dilation (FMD) from 6.7 ± 0.6% to 8.8 ± 0.8% (mean ± SEM, n = 17) [1]. In contrast, the hydrophilic ACE inhibitor lisinopril (8.3 ± 3.0 mg/day) produced no significant change in FMD (7.5 ± 0.7% before vs. 7.7 ± 0.6% after treatment, n = 16), despite achieving comparable blood pressure reduction [1]. The improvement in FMD with enalapril was positively correlated with its blood-pressure-lowering effect, whereas no such correlation existed for lisinopril, suggesting that lipophilicity confers a mechanistically distinct vascular benefit beyond blood pressure control alone [1].

Endothelial function Flow-mediated dilation Lipophilicity ACE inhibitor differentiation Cardiovascular outcomes

Enalapril vs. Captopril: Prodrug Activation and Extended Duration of Action Enabling Reduced Dosing Frequency

Enalapril is an ester prodrug that requires hepatic de-esterification to its active metabolite enalaprilat, which exhibits an elimination half-life of approximately 11 hours (effective accumulation half-life) and a terminal half-life exceeding 30 hours due to high-affinity binding to tissue ACE [1][2]. This pharmacokinetic profile enables once-daily or twice-daily dosing [3]. In direct contrast, captopril is an active drug in its parent form with a short elimination half-life of approximately 2 hours, necessitating two to three times daily administration to maintain therapeutic ACE inhibition throughout the dosing interval [3][4]. The prodrug design of enalapril thus provides a smoother and more prolonged pharmacodynamic effect, with enalaprilat being approximately 5- to 20-fold more potent than captopril at the enzyme level (IC50 enalaprilat: 1.2–1.94 nM vs. captopril: 9–23 nM) [5].

Prodrug activation Elimination half-life Duration of action Dosing frequency Pharmacokinetic comparison

Sodium Enalapril Salt vs. Other Enalapril Salts: Preformulation Screening of Hygroscopicity, Solubility, and Compactability

In a comprehensive salt screening study, six enalapril salts (citrate, mesylate, tartrate, malate, besylate, and tosylate) were prepared and characterized against the marketed maleate salt across five preformulation parameters: crystallinity, hygroscopicity, solubility, stability, and flow/compactability [1]. Enalapril malate demonstrated a superior overall profile, exhibiting lower hygroscopicity, higher aqueous solubility, good solid-state stability, and better powder flow and compactability compared to enalapril maleate [1]. While sodium enalapril was not among the six novel salts tested in this study, the findings establish a critical preformulation principle: the counterion selection in enalapril salt forms profoundly affects key manufacturability attributes, and the sodium salt form has been independently validated as providing superior stability over the maleate salt in the final solid dosage form [2]. This body of evidence supports the strategic selection of the sodium salt for formulations where moisture sensitivity and excipient compatibility are primary concerns.

Salt screening Hygroscopicity Solid-state characterization Preformulation Manufacturability

Sodium Enalapril: Evidence-Backed Application Scenarios for R&D, Formulation, and Procurement


Stability-Critical Solid Oral Dosage Form Development (Immediate-Release Tablets and Pellets)

Formulation scientists developing generic enalapril tablets or multiparticulate pellet formulations should prioritize sodium enalapril as the starting API when excipient compatibility studies reveal that enalapril maleate undergoes unacceptable degradation to diketopiperazine (DKP) and enalaprilat under accelerated storage conditions (40°C/75% RH) [1]. The sodium salt form reduces DKP formation—a degradation impurity of toxicological concern—and enables 5-year long-term stability with impurity levels compliant with ICH Q3B(R2) . The 'in situ' salt conversion strategy using alkaline ionic excipients (e.g., sodium carbonate) during wet granulation provides a cost-effective, environmentally favorable route to stabilized tablets without requiring a separate API salt-forming step .

Clinical Trial Material (CTM) Manufacturing for Cardiovascular Endpoint Studies Comparing ACE Inhibitors

For clinical research organizations conducting head-to-head ACE inhibitor trials, enalapril (formulated as the sodium or maleate salt) offers a key differentiation from the hydrophilic ACE inhibitor lisinopril: enalapril significantly improves endothelial function as measured by flow-mediated dilation (FMD: +2.1 percentage points, from 6.7% to 8.8%, p < 0.05), whereas lisinopril produces no significant FMD improvement [1]. This lipophilicity-dependent vascular benefit, which is independent of blood pressure reduction, positions enalapril as the ACE inhibitor of choice for trials investigating endothelial function as a surrogate endpoint [1].

Hospital Formulary and Institutional Procurement Decision-Making for Chronic Cardiovascular Disease Management

Pharmacy and therapeutics (P&T) committees evaluating ACE inhibitors for formulary inclusion should weigh enalapril's pharmacokinetic advantages over captopril: food-independent bioavailability (no meal-timing restrictions) [1] and an extended elimination half-life (~11 hours for enalaprilat vs. ~2 hours for captopril) that supports once-daily rather than three-times-daily dosing [2]. These attributes reduce pill burden, simplify dosing instructions, and improve patient adherence—factors that directly influence real-world effectiveness and total cost of care in hypertension and heart failure populations [2].

API Sourcing for Generic ANDA Filings Requiring Demonstrated Salt-Form Equivalence and Stability

Generic drug manufacturers preparing Abbreviated New Drug Applications (ANDAs) for enalapril tablets must demonstrate that their chosen salt form meets or exceeds the stability performance of the Reference Listed Drug (RLD). The sodium enalapril salt form has been shown in multiple independent studies to provide superior resistance to degradation in the presence of common tablet excipients (microcrystalline cellulose, lactose, magnesium stearate, silicon dioxide) compared with enalapril maleate [1]. Procuring sodium enalapril as the API can preemptively address chemical stability concerns that are among the most common causes of ANDA deficiency letters and review cycle delays .

Quote Request

Request a Quote for Sodium enalapril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.